Carbolactona
Description
Overview of Complex Lactone Systems in Organic Chemistry
Lactones, cyclic esters formed from intramolecular esterification of hydroxy carboxylic acids, represent a fundamental and versatile class of organic compounds. While simple lactones are common, complex lactone systems, including macrocyclic lactones (large ring structures, often 12-membered or larger) and polycyclic lactones (those with multiple fused or bridged rings), are of particular interest in organic chemistry ontosight.aimdpi.comresearchgate.net. These complex architectures are frequently found in natural products, exhibiting a wide array of biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties mdpi.comresearchgate.netnih.gov. The unique three-dimensional structures and intricate ring systems of these molecules often dictate their specific interactions with biological targets. Macrocyclic lactones, for example, are known for their potent antiparasitic activities nih.govvettimes.comhuveta.hu. Polycyclic lactones, often derived from terpenes or steroids, are also significant, with some exhibiting notable antitumor activities brad.ac.uknih.gov. The term "carbolactone" specifically refers to lactone structures integrated into larger carbon frameworks, often fused with aromatic or alicyclic rings, or as part of steroid skeletons nih.govvettimes.compearson.com.
Historical Development and Significance of Carbolactone Motifs
The study of lactones dates back to the early days of organic chemistry, with simple examples like γ-butyrolactone and ε-caprolactone being well-known scbt.com. However, the significance of complex lactone motifs, including those that might be described as "carbolactones," grew substantially with the isolation and characterization of numerous biologically active natural products. For instance, steroidal lactones have been pivotal in medicinal chemistry, with compounds like spironolactone (B1682167) and drospirenone (B1670955) demonstrating significant pharmacological effects, including antialdosterone activity huveta.huontosight.ai. The discovery of macrocyclic lactone antibiotics, such as erythromycin, revolutionized the treatment of bacterial infections researchgate.net. Fungal metabolites, like the compound referred to as "Carbolactone" (CAS No. 155443-55-3), highlight the role of lactones in natural defense mechanisms and their potential as sources for new therapeutic agents mdpi.comyoutube.com. The development of sophisticated synthetic methodologies has enabled chemists to access these complex structures, leading to a deeper understanding of their structure-activity relationships and potential applications.
Classification and Nomenclature Considerations for Carbolactone Derivatives
Lactones are generally classified based on the size of the lactone ring: γ-lactones (5-membered), δ-lactones (6-membered), and macrolactones (12-membered or larger) researchgate.netyoutube.com. The "carbolactone" descriptor often arises in the nomenclature of polycyclic or fused-ring systems where a lactone moiety is part of a larger carbon framework. According to IUPAC recommendations, the suffix "-carbolactone" can be appended to the name of a ring system to denote the presence of a lactone within it, typically indicating that the lactone is formed from a hydroxy carboxylic acid where the carboxyl group and the hydroxyl group are part of a more extensive ring system nih.gov. For example, in steroidal compounds, a lactone formed within the steroid nucleus might be named as a "pregnane-carbolactone" or similar, specifying the position of the lactone ring vettimes.comhuveta.hupearson.com. Complex bicyclic lactones, such as 8-carboxy-1-hydroxy-2-oxobicyclo- pearson.compearson.comyoutube.comnon-6-ene-9,4-carbolactone , exemplify this nomenclature, where "carbolactone" describes the lactone integrated into a bicyclic structure nih.gov.
Academic Research Trends in Carbolactone Synthesis and Reactivity
Current academic research in the field of complex lactones, including "carbolactone" motifs, is vibrant, focusing on several key areas:
Stereoselective Synthesis : Developing efficient and enantioselective methods for constructing complex lactone architectures remains a primary goal. This includes strategies like asymmetric catalysis, organocatalysis, and metal-catalyzed cyclizations (e.g., gold-catalyzed lactone synthesis, metathesis) to control stereochemistry and yield researchgate.netorganic-chemistry.orgsapub.org.
Natural Product Synthesis : Total synthesis of complex natural product lactones with significant biological activity continues to be a major driver, providing access to these molecules for further study and potential drug development mdpi.comresearchgate.netresearchgate.net.
Reactivity Studies : Investigating the reactivity of lactone rings, particularly in complex systems, is crucial for understanding their mechanisms of action and for developing new synthetic transformations. Ring-opening reactions, functionalization of the lactone core, and their behavior under various catalytic conditions are actively studied pearson.comscbt.comorganic-chemistry.org.
Application-Driven Synthesis : Research is also directed towards synthesizing novel lactone derivatives with tailored properties for specific applications, such as in materials science (biodegradable polymers), pharmaceuticals (anticancer agents, antibiotics), and as signaling molecules mdpi.comnih.govyoutube.com.
The ongoing exploration of lactone chemistry, particularly the intricate "carbolactone" systems, promises to yield new insights and valuable compounds for diverse scientific and industrial applications.
List of Compounds Mentioned:
1-Oxa-6-thiacycloheptadecan-17-one
3-Methoxypregna-3,5-diene-21,17alpha-carbolactone
5-Hydroxynaphthalene-1,8-carbolactone
8-carboxy-1-hydroxy-2-oxobicyclo- pearson.compearson.comyoutube.comnon-6-ene-9,4-carbolactone
10,13,16,17-tetrahydroxy-9-methyl-15-oxo-20-norkaurane-18,10-carbolactone
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKTZVCTSCWTL-WYCYEJLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Carbolactone Derivatives
Construction of Carbolactone Ring Systems
The formation of the carbolactone ring is a critical step in the synthesis of these complex molecules. Various strategies have been developed to construct this moiety, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the starting materials.
Intramolecular Esterification and Lactonization Pathways
Intramolecular esterification, or lactonization, is the most direct method for forming a lactone ring from a precursor containing both a carboxylic acid and a hydroxyl group. This transformation is a cornerstone of lactone synthesis and has been applied in various contexts, including the formation of steroidal carbolactones. The reaction is typically promoted by acid or the use of specific coupling agents to facilitate the condensation.
The direct acid-catalyzed cyclization of a suitable steroidal hydroxy acid can lead to the formation of the desired carbolactone. However, for complex substrates with multiple reactive sites, milder and more selective methods are often required to avoid side reactions and achieve high yields. To this end, a number of named macrolactonization reactions have been developed and are applicable to the synthesis of complex carbolactone systems.
Several powerful reagents have been developed for the macrolactonization of complex hydroxy acids, which can be applied to the synthesis of steroidal carbolactones. These methods often involve the "activation" of the carboxylic acid to facilitate nucleophilic attack by the distal hydroxyl group.
| Lactonization Method | Activating Reagent(s) | Key Features |
| Corey-Nicolaou Macrolactonization | 2,2'-dipyridyl disulfide and triphenylphosphine | Mild reaction conditions, suitable for sensitive substrates. acs.orgclockss.org |
| Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride (TCBC) and DMAP | High-yielding and effective for the formation of macrocycles. rsc.orgnih.govnih.govinglomayor.clnih.gov |
| Shiina Macrolactonization | Aromatic carboxylic acid anhydrides (e.g., 2-methyl-6-nitrobenzoic anhydride) | Can be performed under acidic or basic conditions, offering flexibility. chemrxiv.org |
These methods have proven to be invaluable in the total synthesis of numerous complex natural products containing macrolide and macrolactone motifs. Their application to the synthesis of steroidal carbolactones from advanced steroidal seco-acid precursors (an acyclic precursor to a cyclic compound) represents a viable and strategic approach.
Ring-Closing Metathesis Strategies for Carbolactone Formation
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic structures, including lactones. This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene byproduct. In the context of carbolactone synthesis, a diene-containing ester precursor can be cyclized to form an unsaturated lactone.
A key advantage of RCM is its high functional group tolerance, allowing for its application late in a synthetic sequence. For the synthesis of steroidal carbolactones, a precursor containing an ester with two alkenyl chains at appropriate positions can be subjected to RCM to forge the lactone ring. For instance, the synthesis of "glycospirostanes" has been achieved from a 3β-hydroxy-23,24-dinor-5α-cholano-22,16-lactone, where the key step involved the ring-closing metathesis of a C,O-diallyl derivative.
| Catalyst Type | Common Examples | Application in Lactone Synthesis |
| Grubbs' Catalysts | First, Second, and Third Generation Ruthenium-based catalysts | Widely used for the synthesis of various ring-sized lactones due to their stability and functional group tolerance. |
| Schrock's Catalysts | Molybdenum-based catalysts | Highly active, particularly for sterically hindered or less reactive alkenes. |
The resulting unsaturated carbolactone can then be further functionalized or reduced to the corresponding saturated lactone if desired.
Radical and Ionic Cyclization Approaches
Radical and ionic cyclization reactions offer powerful methods for the construction of cyclic systems, including lactones, often with high levels of stereocontrol. These reactions proceed through highly reactive intermediates and can be used to form complex polycyclic systems in a single step.
Radical Cyclization: Radical cyclizations have been employed in the synthesis of steroidal frameworks. inglomayor.clnih.gov While less common for the direct formation of the 22,16β-carbolactone ring, radical-mediated processes can be envisioned. For instance, a suitably functionalized steroidal precursor with a radical precursor (e.g., a halogen atom or a xanthate) and an unsaturated ester could potentially undergo cyclization to form the carbolactone ring. The stereochemical outcome of such reactions is often governed by the Beckwith-Houk model, which predicts the favored transition state geometry.
Ionic Cyclization: Ionic cyclization, proceeding through carbocationic or carbanionic intermediates, is a fundamental strategy in steroid synthesis. The formation of a carbolactone ring via an ionic pathway could involve the intramolecular attack of a nucleophilic enolate onto an electrophilic carbon or the cyclization of an unsaturated carboxylic acid initiated by an electrophile. Cationic polymerization can also be a route to lactone formation. pearson.com
While specific examples of radical and ionic cyclizations for the direct synthesis of 22,16β-carbolactones are not as prevalent as other methods, the principles of these powerful cyclization strategies remain a potential avenue for the construction of these complex steroidal lactones.
Functionalization and Derivatization of Carbolactone Skeletons
Once the carbolactone skeleton is constructed, further functionalization is often necessary to achieve the desired biological activity or to synthesize specific natural products. The rigid steroidal framework and the presence of the lactone moiety provide a unique chemical landscape for selective transformations.
Stereoselective Functionalization of Carbolactones
The biological activity of steroidal carbolactones is highly dependent on their three-dimensional structure, including the stereochemistry of various functional groups on the steroid nucleus and the lactone side chain. Therefore, stereoselective functionalization is of paramount importance.
Late-stage functionalization, the introduction of functional groups at a late stage in a synthetic sequence, is a highly efficient strategy for the divergent synthesis of a variety of carbolactone derivatives from a common intermediate. nih.gov This approach avoids the need for de novo synthesis of each analogue and allows for the rapid exploration of structure-activity relationships.
Recent advances in C-H activation and oxidation have enabled the selective introduction of hydroxyl groups and other functionalities at positions that were previously difficult to access.
| Functionalization Reaction | Reagents/Catalysts | Selectivity | Example Application |
| Allylic Oxidation | Selenium dioxide | Regio- and stereoselective introduction of hydroxyl groups at allylic positions. | Synthesis of withanolide D. nih.gov |
| Epoxidation | m-CPBA, other peroxy acids | Can be directed by existing hydroxyl groups to achieve high stereoselectivity. | Formation of epoxide moieties in the A/B rings of withanolides. |
| Dihydroxylation | Osmium tetroxide (Sharpless Asymmetric Dihydroxylation) | Enantioselective formation of vicinal diols from alkenes. alfa-chemistry.commdpi.comrroij.comharvard.edu | Introduction of stereodefined diols on the carbolactone skeleton. |
| Photochemical Oxygenation | Singlet oxygen (Schenck ene reaction) | Regioselective introduction of hydroperoxides, which can be reduced to alcohols. | Late-stage C27 C-H oxidation in withanolide synthesis. nih.gov |
These stereoselective functionalization reactions are crucial for the synthesis of complex, polyoxygenated steroidal carbolactones like withanolide A and withaferin A, allowing for the precise installation of the intricate array of functional groups that define their potent biological activities. rsc.orgnih.gov
Remote Functionalization in Polycyclic Carbolactone Frameworks
The ability to functionalize C–H bonds at positions remote from existing functional groups is a powerful tool for streamlining the synthesis of complex molecules like polycyclic carbolactones. This approach avoids lengthy protecting-group manipulations and pre-functionalization strategies. Recent advances have seen the development of methods for the site-selective functionalization of both proximal and remote C–H bonds, which is particularly challenging in cyclic systems where transannular C–H cleavage can lead to strained bicyclic intermediates. nih.gov
One of the key challenges in the remote functionalization of cycloalkanes is the inherent strain encountered during transannular C–H palladation. nih.gov However, the development of specialized ligands has enabled such transformations. For instance, quinuclidine-pyridone and sulfonamide-pyridone ligands have been shown to facilitate the γ-C–H functionalization of cycloalkanes. nih.gov While not yet specifically demonstrated on a "Carbolactona" framework, these methodologies offer a promising avenue for the late-stage modification of complex carbolactone cores.
The strategic application of C–H activation can significantly shorten synthetic sequences. By carrying a benign hydrogen atom through several synthetic steps, a late-stage C–H functionalization can install a required functional group, thereby avoiding potential incompatibilities in earlier stages of the synthesis. rsc.org This strategy has been successfully employed in the total synthesis of complex natural products and highlights the potential for applying similar logic to the synthesis of intricate carbolactone derivatives. rsc.org
Table 1: Comparison of Methodologies for Remote C-H Functionalization
| Methodology | Directing Group | Catalyst/Reagent | Target C-H Bond | Key Advantages |
| Directed Lithiation | Amide, Carbamate | Organolithium reagents | sp3 C-H | Well-established, predictable selectivity |
| Palladium-Catalyzed C-H Activation | Picolinamide, Pyridone | Pd(OAc)2, Ligands | sp3 C-H (γ and beyond) | Broader scope, milder conditions |
| White Oxidation | N/A | Fe(PDP), H2O2 | Unactivated sp3 C-H | Direct oxidation, no directing group needed |
Catalyst-Controlled Synthesis of Substituted Carbolactones
Catalysis offers a powerful means to control the stereochemistry and regioselectivity of reactions, which is paramount in the synthesis of highly substituted carbolactones. By carefully selecting the catalyst and ligands, chemists can steer a reaction towards a desired outcome, often with high levels of efficiency and selectivity.
A notable example of catalyst control is the regiodivergent synthesis of multisubstituted cyclobutanes from the same starting materials. nih.gov By switching between a Cu(I) and a Cu(II) catalytic system, researchers were able to achieve either α- or β'-selective hydrophosphination of acyl bicyclobutanes, leading to different constitutional isomers with high diastereoselectivity. nih.gov This principle of catalyst-controlled regioselectivity could be applied to the synthesis of carbolactones with specific substitution patterns.
Furthermore, the steric and electronic properties of ligands play a crucial role in achieving high regio- and stereocontrol. In a nickel-catalyzed cascade reaction for the synthesis of all-carbon tetra-substituted alkenes, the choice of phosphine ligand was critical for achieving exclusive Z-selectivity. rsc.org This highlights the importance of ligand design in catalyst-controlled transformations. In the context of carbolactone synthesis, chiral ligands can be employed to induce enantioselectivity, leading to the formation of single enantiomers of complex molecules.
Table 2: Examples of Catalyst-Controlled Reactions for Lactone Synthesis
| Reaction Type | Catalyst System | Key Feature | Application in Carbolactone Synthesis |
| Asymmetric Hydrogenation | Ru-BINAP | Enantioselective reduction of keto-esters | Creation of chiral centers in the lactone ring |
| Regiodivergent Ring Opening | Cu(I) vs. Cu(II) | Selective formation of different constitutional isomers | Control of substituent placement on the carbocyclic core |
| Alkene Difunctionalization | Ni-phosphine | High stereoselectivity (e.g., Z-selectivity) | Introduction of multiple substituents with defined stereochemistry |
Chemoenzymatic and Biocatalytic Approaches to Carbolactone Synthesis
Chemoenzymatic and biocatalytic methods are increasingly being recognized for their potential in organic synthesis due to their high selectivity, mild reaction conditions, and environmentally friendly nature. nih.govrjraap.commdpi.com These approaches utilize enzymes, either as isolated catalysts or within whole cells, to perform specific chemical transformations. nih.govrjraap.com
A prime example of a chemoenzymatic approach is the synthesis of ε-caprolactone. nih.gov In this process, a ruthenium-catalyzed hydrogenation of phenol to cyclohexanol is followed by a biocatalytic double oxidation using a recombinant whole-cell catalyst containing an alcohol dehydrogenase and a cyclohexanone monooxygenase. nih.gov This method is advantageous as it uses molecular oxygen as the oxidant and proceeds in an organic medium, simplifying product isolation. nih.gov
The remarkable regio- and stereoselectivity of enzymatic transformations make them ideal for the synthesis of complex, optically active molecules. nih.govrjraap.com While the direct biocatalytic synthesis of "this compound" has not been reported, the principles demonstrated in the synthesis of other lactones suggest that a similar approach could be developed. This might involve screening for novel enzymes or engineering existing ones to accept a carbolactone precursor as a substrate. The use of enzyme kits with ready-to-use biocatalysts is also becoming more common, facilitating the adoption of these methods by organic chemists. nih.govrjraap.com
Table 3: Key Enzymes in Biocatalytic Lactone Synthesis
| Enzyme Class | Reaction Catalyzed | Advantages |
| Lipases | Transesterification, Lactonization | High enantioselectivity, broad substrate scope |
| Ketoreductases (KREDs) | Asymmetric reduction of ketones | High stereoselectivity, access to chiral alcohols |
| Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation of ketones to esters/lactones | High regioselectivity, use of O2 as oxidant |
| Transaminases (TAs) | Synthesis of chiral amines | Can be used in cascade reactions to build complexity |
Green Chemistry Principles in Carbolactone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. xjenza.org In the context of carbolactone synthesis, this involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and the use of renewable feedstocks. youtube.com
One of the core tenets of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. youtube.com Catalytic reactions are inherently more atom-economical than stoichiometric reactions as the catalyst is not consumed. The catalyst-controlled methodologies discussed in the previous section align well with this principle.
Solvent selection is another critical aspect of green chemistry. Many traditional organic solvents are volatile and toxic, contributing to environmental pollution. xjenza.org The development of syntheses that use safer solvents, or are even solvent-free, is a key goal. For instance, the clean synthesis of amphiphilic block copolymers of poly(ε-caprolactone) has been achieved in a solvent-free process using an organocatalyst. rsc.org
Furthermore, the use of biocatalysis and chemoenzymatic approaches often aligns with green chemistry principles due to the mild reaction conditions (ambient temperature and pressure) and the use of water as a solvent in many cases. nih.govrjraap.com The chemoenzymatic synthesis of ε-caprolactone, which avoids the use of peracetic acid and simplifies product work-up, is a good example of a greener synthetic route. nih.gov As the field of organic synthesis continues to evolve, the integration of green chemistry principles will be essential for the sustainable production of complex molecules like carbolactones.
Advanced Structural Characterization and Stereochemical Elucidation of Carbolactone Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbolactones
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of carbolactones in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the determination of the carbon skeleton and the nature of substituent groups. nih.gov
For instance, the ¹H-NMR spectrum of ε-caprolactone reveals characteristic signals for each methylene (B1212753) group in the seven-membered ring. However, the splitting patterns can be more complex than simple first-order multiplets. This complexity arises from the ring's conformational rigidity, which makes geminal protons chemically non-equivalent, and from second-order coupling effects, especially at lower magnetic field strengths.
Table 1: ¹H-NMR Chemical Shifts for ε-Caprolactone in CDCl₃
| Proton Position | Chemical Shift (δ) ppm | Multiplicity |
| β-CH₂, γ-CH₂ | ~1.77 | m |
| δ-CH₂ | ~1.86 | m |
| α-CH₂ | ~2.64 | m |
| ε-CH₂ | ~4.23 | m |
For more complex carbolactone structures, one-dimensional NMR spectra often suffer from signal overlap. omicsonline.org Multidimensional NMR techniques are employed to resolve these ambiguities and definitively assign the structure. nih.govomicsonline.orgresearchgate.netslideshare.net
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing the connectivity of proton networks within the molecule. researchgate.netufrgs.br
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional technique correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, enabling unambiguous assignment of the carbon framework. researchgate.netufrgs.br
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as the connection of side chains to the lactone ring. researchgate.net
NMR spectroscopy is a powerful method for determining the preferred conformation of carbolactones in solution. ufrgs.brauremn.org.brfrontiersin.org Key NMR parameters used in conformational analysis include:
Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants from high-resolution ¹H-NMR spectra, chemists can estimate the dihedral angles and thus deduce the ring's conformation (e.g., chair, boat, envelope). ufrgs.br
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are in close spatial proximity (typically <5 Å), regardless of whether they are connected through bonds. Two-dimensional NOE spectroscopy (NOESY) experiments map these interactions, providing crucial distance constraints that help to define the three-dimensional structure and stereochemistry of the molecule. researchgate.netufrgs.br For example, a strong NOE between protons H3 and H4 in a ribonolactone derivative can reliably distinguish it as a six-membered lactone (cis relationship) rather than a five-membered one (trans relationship). ufrgs.br
Advanced Mass Spectrometry Techniques for Carbolactone Identification and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of carbolactones and gaining structural information through fragmentation analysis. wikipedia.org
Electron Ionization (EI) is a common technique used with Gas Chromatography-Mass Spectrometry (GC-MS). In EI-MS, the molecular ion is often energetically unstable and undergoes predictable fragmentation. libretexts.org The fragmentation pattern is a reproducible fingerprint that aids in identification. For many lactones, fragmentation pathways involve the loss of small neutral molecules like CO and H₂O. researchgate.netresearchgate.net The fragmentation of δ-lactones, for example, is often characterized by two sequential dehydrations followed by the loss of CO. nih.gov
Table 2: Major Fragment Ions in the EI Mass Spectrum of a Triketide δ-Lactone
| Fragmentation Process | Description |
| [M+H]⁺ → [M+H - H₂O]⁺ | Initial dehydration |
| [M+H - H₂O]⁺ → [M+H - 2H₂O]⁺ | Second dehydration |
| [M+H - 2H₂O]⁺ → [M+H - 2H₂O - CO]⁺ | Loss of carbon monoxide |
Data derived from studies on the fragmentation of triketide lactones. nih.gov
For larger or thermally labile carbolactone derivatives, such as polymers, "soft" ionization techniques are preferred. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly effective for analyzing polymers like poly(ε-caprolactone), providing detailed information on molecular weight distribution and end-group composition. Tandem mass spectrometry (MS/MS) on selected ions can further elucidate fragmentation pathways and confirm structural assignments. researchgate.netresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Carbolactone Structural Insight
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and provides valuable information about functional groups and molecular structure. acs.org These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. acs.org
The most prominent feature in the IR spectrum of a carbolactone is the intense carbonyl (C=O) stretching band. The frequency of this band is highly sensitive to ring size:
Six-membered rings (δ-lactones): Absorb near 1735-1750 cm⁻¹, similar to acyclic esters. pg.edu.pl
Five-membered rings (γ-lactones): Absorb at higher frequencies, typically 1760-1795 cm⁻¹, due to increased ring strain. pg.edu.plspcmc.ac.in
Four-membered rings (β-lactones): Absorb at even higher frequencies (~1840 cm⁻¹). pg.edu.pl
Conjugation with a double bond generally lowers the carbonyl stretching frequency. spcmc.ac.incdnsciencepub.com In some unsaturated lactones, the carbonyl band may split into a doublet, an effect often attributed to Fermi resonance. cdnsciencepub.comresearchgate.net
Raman spectroscopy is also highly effective for structural analysis, particularly for studying polymer crystallinity and conformation. mdpi.comresearchgate.net For poly(ε-caprolactone), specific Raman bands can be used to distinguish between amorphous and crystalline phases. nih.govnist.gov
Table 3: Characteristic Vibrational Bands for Poly(ε-caprolactone) (PCL)
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| ~1725 | C=O stretch (crystalline) | Raman, IR |
| 1400-1500 | CH₂ scissoring/bending | Raman, IR |
| ~1283 | CH₂ twist | Raman |
| ~1108 | C-C stretch | Raman |
| ~911 | C-COO stretch | Raman |
Data sourced from Raman spectroscopy studies of PCL. researchgate.netnih.gov
X-ray Crystallography for Absolute Stereochemistry Determination of Carbolactones
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the unambiguous assignment of its absolute stereochemistry. nih.govresearchgate.neted.ac.uknih.gov The technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern. Analysis of this pattern allows for the calculation of an electron density map, from which the precise position of every atom in the crystal lattice can be determined. ed.ac.uk
For chiral molecules that crystallize in non-centrosymmetric space groups, specialized analysis of the diffraction data (anomalous dispersion) can be used to determine the absolute configuration. researchgate.neted.ac.uk This is the gold standard for stereochemical assignment.
A study on γ-butyrolactone using X-ray powder diffraction provided detailed crystallographic data, revealing its crystal system, space group, and unit cell dimensions. nih.gov
Table 4: Crystallographic Data for γ-Butyrolactone at 180 K
| Parameter | Value |
| Formula | C₄H₆O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 10.1282 (4) |
| b (Å) | 10.2303 (5) |
| c (Å) | 8.3133 (4) |
| β (°) | 93.291 (2) |
| Z (molecules/unit cell) | 8 |
Data from the X-ray powder diffraction structure determination of γ-butyrolactone. nih.gov
Chiroptical Methods (ECD, ORD) in Carbolactone Stereochemical Assignment
Chiroptical methods, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for investigating the stereochemistry of chiral molecules in solution. nih.gov These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. unipi.it
Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength.
Electronic Circular Dichroism (ECD): Measures the difference in absorbance of left- and right-circularly polarized light as a function of wavelength.
The resulting ORD or ECD spectrum, particularly the sign of the Cotton effect associated with the n→π* electronic transition of the lactone carbonyl chromophore (typically around 220 nm), can be correlated to the absolute configuration of the molecule. rsc.org
Semi-empirical rules, such as the lactone sector rule , have been developed to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. The rule divides the space around the lactone group into sectors; substituents falling into positive sectors contribute positively to the Cotton effect, while those in negative sectors contribute negatively.
Modern approaches combine experimental ECD and ORD measurements with quantum chemical calculations. mdpi.com By computing the theoretical spectra for a possible enantiomer and comparing it to the experimental spectrum, the absolute configuration can be assigned with a high degree of confidence. rsc.orgresearchgate.net
Mechanistic Investigations of Carbolactone Reactivity and Transformations
Ring-Opening Reactions of Carbolactones
Ring-opening reactions are characteristic of cyclic esters and proceed through the cleavage of the endocyclic acyl-oxygen bond. This transformation can be initiated by various reagents, including water, nucleophiles, and catalytic systems, leading to the formation of linear hydroxy-carboxylic acids or their derivatives. The specific pathway and reaction kinetics are highly dependent on the reaction conditions, the nature of the attacking species, and the substitution pattern of the carbolactone itself.
Hydrolysis is a fundamental reaction of carbolactones, leading to the corresponding ω-hydroxycarboxylic acid. This process can be catalyzed by either acids or bases, each following distinct mechanistic pathways. researchgate.net The mechanisms are analogous to those of linear esters but are influenced by the cyclic nature of the substrate. nih.gov
Under acidic conditions, the hydrolysis typically proceeds via a bimolecular (AAC2) or, less commonly, a unimolecular (AAC1) mechanism. technologypublisher.comacs.org The predominant AAC2 pathway begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nih.gov A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the reconstituted acid catalyst result in the ring-opened hydroxy acid. nih.gov Studies on various lactones have shown that as the acidity of the medium increases, a shift towards the AAC1 mechanism, involving the formation of an acylium ion intermediate, can occur. technologypublisher.comacs.org
In alkaline or base-catalyzed hydrolysis (saponification), the reaction typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. wikipedia.orgrsc.org A hydroxide ion, acting as a potent nucleophile, directly attacks the carbonyl carbon. researchgate.net This attack forms a tetrahedral intermediate, which then collapses, cleaving the endocyclic ester bond and forming a carboxylate and an alcohol. researchgate.net The final step involves protonation of the resulting alkoxide during an acidic workup to yield the hydroxy-carboxylic acid. Computational studies on cyclobutane-fused lactones have confirmed that the BAC2 pathway is generally the most favored under alkaline conditions. wikipedia.orgrsc.org
Table 1: Key Mechanistic Pathways in Carbolactone Hydrolysis
| Condition | Mechanism | Key Steps | Rate-Determining Step |
|---|---|---|---|
| Acidic | AAC2 (Bimolecular) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Proton transfer and ring opening. | Nucleophilic attack by water on the protonated carbonyl. |
| Strongly Acidic | AAC1 (Unimolecular) | 1. Protonation of the endocyclic oxygen. 2. Formation of a resonance-stabilized acylium ion. 3. Attack by water. | Formation of the acylium ion. |
| Alkaline (Basic) | BAC2 (Bimolecular) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Ring opening to form carboxylate and alkoxide. | Nucleophilic attack by the hydroxide ion. |
Carbolactones can also undergo ring-opening reactions with a variety of other nucleophiles besides water, such as alcohols (alcoholysis) and amines (aminolysis). The fundamental mechanism involves the nucleophilic addition to the carbonyl group, which is inherently electrophilic due to the polarization of the carbon-oxygen double bond. nih.govnih.gov
The process begins with the attack of the nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. nih.gov This intermediate is typically unstable and collapses by reforming the carbonyl double bond and cleaving the weakest single bond, which is the endocyclic acyl-oxygen bond. This results in the opening of the lactone ring and the covalent attachment of the nucleophile to the carbonyl carbon. For instance, reaction with an alcohol yields a hydroxy-ester, while reaction with an amine produces a hydroxy-amide. acs.org
In studies involving γ-carbonyl-substituted ε-caprolactones, it has been observed that intramolecular cyclization can compete with intermolecular nucleophilic attack. nih.gov The propagating species formed after initial ring-opening can transform into more thermodynamically stable five-membered lactones, releasing alcohols or amines that can then serve as nucleophiles for the subsequent ring-opening of other carbolactone molecules. nih.gov
One of the most significant transformations of carbolactones is their ring-opening polymerization (ROP), a chain-growth process that yields aliphatic polyesters. tandfonline.com This method is highly advantageous compared to polycondensation as it allows for the synthesis of high molecular weight polymers with controlled architectures and narrow molecular weight distributions. nih.govtandfonline.com The driving force for ROP is often the relief of ring strain inherent in the cyclic monomer. The polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms. wikipedia.orgnih.gov
Coordination-insertion is one of the most versatile and controlled mechanisms for lactone ROP, widely employed with metal-based catalysts. nih.gov The generally accepted mechanism, first detailed for lactones, involves several key steps. nih.govijcrt.org
Coordination: The process initiates with the coordination of the carbolactone monomer to the Lewis acidic metal center of the catalyst, typically through the exocyclic carbonyl oxygen. nih.govijcrt.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. nih.govijcrt.org
Nucleophilic Attack (Insertion): An initiator group, commonly an alkoxide bound to the metal center, performs an intramolecular nucleophilic attack on the activated carbonyl carbon. nih.gov
Ring-Opening: This attack leads to the cleavage of the acyl-oxygen bond of the lactone ring. The monomer is thus "inserted" into the metal-alkoxide bond, elongating the chain and regenerating a metal-alkoxide species at the new chain end. ijcrt.orgnih.gov
Propagation: The regenerated metal-alkoxide end can then coordinate and react with subsequent monomer molecules, allowing the polymer chain to grow. nih.gov
This mechanism allows for excellent control over the polymerization, leading to predictable molecular weights and low polydispersity indices (Đ). A wide range of metals, including aluminum, tin, zinc, yttrium, niobium, and tantalum, have been utilized in catalysts that facilitate this pathway. nih.govacs.orgresearchgate.net
Anionic ring-opening polymerization (AROP) is initiated by strong nucleophiles, such as alkali metal alkoxides (e.g., t-BuOK) or organometallic reagents (e.g., BuLi). ijcrt.org The initiator attacks the electrophilic carbonyl carbon of the carbolactone monomer, leading to ring-opening and the formation of an active alkoxide chain end. This propagating alkoxide can then attack subsequent monomers, extending the polymer chain. ijcrt.org For some lactones, particularly β-lactones, the nucleophilic attack can also occur at the alkyl-carbon, leading to cleavage of the alkyl-oxygen bond and the formation of a carboxylate propagating species. ijcrt.org
Cationic ring-opening polymerization (CROP) is initiated by strong acids or other cationic species that can activate the monomer. wikipedia.org The mechanism often involves protonation or activation of the carbonyl oxygen, making the monomer highly susceptible to nucleophilic attack. rsc.org The chain can grow through an "activated monomer" mechanism, where the nucleophile (such as an alcohol or the hydroxyl end of a growing polymer chain) attacks the activated monomer. researchgate.net This process proceeds through either an SN1 or SN2 propagation pathway, depending on the stability of the cationic intermediates formed during the reaction. wikipedia.org
The precise control over carbolactone ROP is highly dependent on the choice of the catalytic system. A vast array of catalysts has been developed, ranging from organometallic complexes to purely organic molecules.
Metal-Based Catalysts: These are the most extensively studied catalysts for lactone ROP. Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used industrial catalyst, often operating through a coordination-insertion mechanism. nih.gov Aluminum alkoxides, such as Al(OiPr)₃, are also classic initiators that provide good control over polymerization. ijcrt.org More recently, complexes based on zinc, yttrium, titanium, iron, and various rare-earth metals have been shown to be highly effective, offering controlled polymerization and, in some cases, stereoselectivity. nih.govrsc.orgresearchgate.netresearchgate.net Multinuclear metal complexes have been investigated to enhance catalytic activity through cooperative effects between metal centers. researchgate.net Studies on alkyl-substituted ε-caprolactones have shown that the polymerization rate is strongly influenced by steric hindrance around the carbonyl center, with substituents in the β-position significantly slowing the reaction. rsc.org
Organocatalysts: To avoid potential metal contamination in the final polymer, which is a concern for biomedical applications, significant research has focused on metal-free organocatalysts. mdpi.com These catalysts often operate through a dual-activation mechanism. For instance, thiourea/amine co-catalysts activate both the monomer (via hydrogen bonding from thiourea) and the initiating alcohol (via deprotonation by the amine). nih.gov Other successful organocatalysts include diphenyl phosphate (DPP), N-heterocyclic carbenes (NHCs), and various strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.orgrsc.orgresearchgate.net
Table 2: Representative Catalytic Systems for Carbolactone ROP
| Catalyst Class | Specific Example(s) | Typical Mechanism | Key Features |
|---|---|---|---|
| Metal Alkoxides | Sn(Oct)₂, Al(OiPr)₃, Y(OR)₃ | Coordination-Insertion | Widely used, good control, some require high temperatures. nih.govijcrt.org |
| Group 5 Complexes | Niobium (Nb) and Tantalum (Ta) alkoxides | Coordination-Insertion | High activity and molecular weight control. acs.org |
| Lewis Acidic Metals | FeCl₃, Ti(OR)₄ | Activated Monomer / Coordination-Insertion | Low toxicity, efficient, can be used in air. researchgate.netresearchgate.net |
| H-Bonding Catalysts | Thiourea (TU) / Amine, Salicylic Acid | Activated Monomer | Dual activation of monomer and initiator, metal-free. nih.govepa.gov |
| N-Heterocyclic Carbenes | Imidazol-2-ylidenes (NHCs) | Nucleophilic Activation | Highly active, metal-free, nucleophilically activates monomer. researchgate.net |
| Ionic Liquids | Imidazolium-based salts | Coordination / Activation | Metal-free, high thermal stability, acts as both catalyst and solvent. mdpi.com |
Polymerization Through Ring-Opening of Carbolactone Monomers
Carbolactone Rearrangement Reactions
Carbolactone rearrangement reactions are transformations that involve the migration of an atom or group within the carbolactone framework, often leading to a more stable isomeric structure. These rearrangements are frequently mediated by the formation of carbocation intermediates, particularly under acidic conditions. The driving force for these reactions is typically the formation of a more stable carbocation. For instance, a secondary carbocation may rearrange to a more stable tertiary carbocation through a hydride or alkyl shift. libretexts.orgyoutube.com
One common type of rearrangement observed in carbocyclic systems, which can be analogous to carbolactone behavior, is the 1,2-hydride shift. In this process, a hydrogen atom from a carbon adjacent to the carbocation center moves to the positively charged carbon, effectively transferring the positive charge to the adjacent carbon. libretexts.orgkhanacademy.org Similarly, a 1,2-alkyl shift involves the migration of an alkyl group. masterorganicchemistry.com These shifts are particularly relevant in carbolactones with complex carbocyclic skeletons, where ring strain or the potential to form a more substituted carbocation can drive the rearrangement. youtube.commasterorganicchemistry.com
For example, the acid-catalyzed hydrolysis of a carbolactone could proceed through a carbocation intermediate. If a less stable carbocation is initially formed, it can undergo a rapid rearrangement to a more stable one before being trapped by a nucleophile, such as water. youtube.comucsb.edu The propensity for rearrangement is dependent on the structure of the carbolactone, with more substituted and strained systems being more likely to undergo such transformations.
Electrophilic and Nucleophilic Transformations of Carbolactone Moieties
The reactivity of carbolactones is characterized by their susceptibility to both electrophilic and nucleophilic attack. The ester functional group within the lactone ring is the primary site of these transformations.
Electrophilic Transformations: While the lactone ring itself is electron-rich due to the lone pairs on the oxygen atoms, it does not typically undergo electrophilic substitution in the same manner as aromatic systems. byjus.com However, the carbonyl oxygen can be protonated under acidic conditions, which activates the carbonyl carbon towards nucleophilic attack. youtube.com For carbolactones containing additional sites of unsaturation within the carbocyclic portion of the molecule, electrophilic addition reactions, such as halogenation or hydrohalogenation, can occur at these sites.
Nucleophilic Transformations: Nucleophilic attack at the electrophilic carbonyl carbon of the lactone is a fundamental aspect of carbolactone reactivity. wikipedia.org This can lead to ring-opening of the lactone. A common example is the hydrolysis of the lactone to the corresponding hydroxy carboxylic acid, which can be catalyzed by either acid or base. researchgate.netnih.gov Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and alcohol functionalities. rsc.org
Other nucleophiles, such as alkoxides, amines, and organometallic reagents, can also react with carbolactones to yield a variety of products. For instance, reaction with an alcohol in the presence of an acid or base catalyst can lead to the formation of an ester. The mechanism of these reactions can be either SN1 or SN2 in character, depending on the reaction conditions and the structure of the carbolactone. ucsb.edu
Reaction Kinetics and Thermodynamic Studies of Carbolactone Processes
The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms and feasibility of carbolactone transformations.
Reaction Kinetics: The rate of carbolactone reactions, such as hydrolysis, is influenced by several factors, including pH, temperature, and the structure of the carbolactone. For example, the hydrolysis of lactones is generally faster at higher pH values. nih.gov The kinetics of lactone hydrolysis can be monitored by techniques such as fluorescence spectroscopy, which allows for the real-time quantification of the lactone and its ring-opened carboxylate form. nih.gov
Kinetic studies on the hydrolysis of various lactones have shown that the reaction rates are dependent on the ring size and the presence of substituents. nih.gov For instance, the hydrolysis of some lactones has been found to be an autocatalytic process, where the carboxylic acid product catalyzes the reaction. chemrxiv.org
Below is a table summarizing kinetic data for the hydrolysis of a representative lactone, 20-S-camptothecin, at different pH values.
| pH | Lactone Half-life (min) | Equilibrium Lactone Percentage (%) |
| 7.1 | >32 | >23 |
| 7.3 | 29.4 ± 1.7 | 20.9 ± 0.3 |
| 7.6 | <29 | <15 |
This data is illustrative of lactone hydrolysis kinetics and is based on studies of camptothecin and its derivatives. nih.gov
Thermodynamic Studies: The stability of carbolactones is influenced by factors such as ring strain. wikipedia.org Ring strain arises from the deviation of bond angles from their ideal values, as well as torsional and steric strain. youtube.comlibretexts.org The heat of combustion of cycloalkanes, which can be considered the parent structures of the carbocyclic portion of carbolactones, provides a measure of their relative stability and ring strain. masterorganicchemistry.com
The thermodynamics of lactone hydrolysis have also been investigated. For some lactones, the ring-opening hydrolysis reaction is an endothermic process. nih.gov Thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of reaction can provide information about the driving forces of these transformations.
The following table presents thermodynamic data for the formation of gamma-hydroxybutyrate (GHB) from its corresponding lactone, gamma-butyrolactone (GBL).
| Thermodynamic Parameter | Value |
| Equilibrium Constant (Keq at 37°C) | 0.40 |
| Enthalpy of Reaction (ΔrH) | 3.6 kJ mol-1 |
This data is for the hydrolysis of gamma-butyrolactone and serves as an example of the thermodynamics of lactone ring-opening. nih.gov
Theoretical and Computational Chemistry Approaches to Carbolactone Systems
Quantum Chemical Calculations of Carbolactone Electronic Structures
Quantum chemical calculations are foundational for understanding the electronic properties that govern molecular behavior, reactivity, and stability.
Density Functional Theory (DFT) Applications to Carbolactone Systems
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are widely employed to investigate the electronic structure of molecules, predict thermodynamic properties, and elucidate reaction mechanisms. For carbolactone systems, DFT calculations have been utilized to:
Determine Electronic Structures and Properties: DFT calculations provide detailed information about electron density distribution, molecular orbitals, and frontier molecular orbitals, which are crucial for understanding chemical reactivity and bonding characteristics within carbolactone frameworks wikipedia.orgmpg.deyoutube.com. Studies on steroidal carbolactones have employed DFT to analyze their electronic properties and potential interactions scielo.brmdpi.com.
Predict Spectroscopic Properties: DFT has been extensively used to predict vibrational spectra (IR, Raman) and NMR chemical shifts for carbolactone derivatives, aiding in their structural characterization and assignment rsc.orgresearchgate.netnih.govmdpi.comrsc.org. For instance, calculations on carbolactone-1-carboxylic acid have been used to interpret its vibrational spectra rsc.org.
Model Reaction Mechanisms: DFT is invaluable for studying reaction pathways, transition states, and activation energies, providing mechanistic insights into transformations involving carbolactone structures, such as rearrangements or polymerization reactions mdpi.comresearchgate.netrsc.org.
Ab Initio Methods in Carbolactone Research
Ab initio methods, which derive their results directly from fundamental quantum mechanical principles without empirical parameters, offer high accuracy but are computationally more demanding than DFT. These methods are employed when high precision is paramount:
Accurate Electronic Structure: Methods such as Hartree-Fock (HF) and post-Hartree-Fock techniques (e.g., Coupled Cluster) are used to solve the electronic Schrödinger equation, providing highly accurate descriptions of molecular electronic structure, energies, and properties wikipedia.orgaps.orgarxiv.orgmdpi.comaps.org.
Conformational Analysis: Ab initio calculations have been instrumental in determining the conformational landscape and energetics of lactone rings, including ε-caprolactone, by calculating the relative energies of different conformers researchgate.netsmu.edu. For example, ab initio studies on ε-caprolactone have identified the chair conformation as the most stable smu.edu.
Spectroscopic Property Prediction: Ab initio calculations can also predict spectroscopic properties, such as vibrational frequencies, contributing to the interpretation of experimental data for carbolactone-containing molecules rsc.orgresearchgate.net.
Computational Modeling of Carbolactone Reaction Mechanisms
Understanding the step-by-step processes of chemical reactions is critical for synthesis and for predicting chemical behavior. Computational methods, particularly DFT, are indispensable for this task.
Elucidating Reaction Pathways: Computational modeling allows researchers to map out potential energy surfaces, identify transition states, and calculate activation barriers for reactions involving carbolactones. This is crucial for understanding how these molecules transform, for example, in polymerization processes or rearrangements scielo.brmdpi.comresearchgate.netrsc.orgsumitomo-chem.co.jpnih.govrsc.org.
Stereoselectivity and Mechanism: DFT calculations can predict the stereoselectivity of reactions, a key aspect in the synthesis of chiral carbolactone derivatives. Studies on catalyzed reactions involving lactones have used DFT to determine the preferred reaction mechanisms and stereochemical outcomes rsc.org.
Conformational Landscape and Energetics of Carbolactone Derivatives
The three-dimensional shape and energy of different molecular arrangements (conformations) significantly influence a molecule's properties and reactivity.
Conformational Analysis of Lactones: Computational methods, including DFT, ab initio calculations, and molecular mechanics, are widely used to explore the conformational space of lactone rings. For ε-caprolactone, studies have identified the chair conformation as the most stable, with specific energy differences between conformers calculated using various theoretical levels rsc.orgresearchgate.netsmu.edu. These calculations provide insights into the flexibility and preferred geometries of these seven-membered rings.
Table 1: Relative Energies of ε-Caprolactone Conformers
| Conformer Type | Relative Energy (kJ/mol) | Computational Method (Example) | Reference |
| Chair | 0 (reference) | CCSD(T)/aug-cc-pVTZ | smu.edu |
| Twist-Boat | 9.4 | CCSD(T)/aug-cc-pVTZ | smu.edu |
| Chair | 10.3 | B3LYP/6-311+G(d,p) | researchgate.net |
| Twist-Boat | ~19.7 | B3LYP/6-311+G(d,p) | researchgate.net |
Note: Energies are approximate and depend on the specific computational method and basis set used.
Prediction of Spectroscopic Properties of Carbolactones
Spectroscopic techniques are vital for identifying and characterizing molecules. Computational methods can predict these properties, aiding in the interpretation of experimental spectra.
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict ¹H and ¹³C NMR chemical shifts. These predictions help in assigning complex spectra and confirming proposed structures for carbolactone derivatives nih.govmdpi.comrsc.org.
Vibrational Spectroscopy: Ab initio and DFT calculations are used to predict IR, Raman, and other vibrational spectra. These calculations can help assign characteristic vibrational modes associated with the lactone carbonyl group and other functional groups within carbolactone structures rsc.orgresearchgate.net.
Molecular Dynamics Simulations for Carbolactone Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study how molecules move, interact, and change over time.
Polymer-Material Interactions: MD simulations have been extensively used to study the interactions of poly(ε-caprolactone) (PCL) with various surfaces, such as metal oxides and silica (B1680970) nanoparticles scielo.brresearchgate.netscielo.brrsc.org. These simulations help in understanding adhesion, miscibility, and the formation of interfacial regions in polymer composites. For example, studies have calculated interaction energies between PCL oligomers and metal oxide surfaces, revealing varying degrees of adhesion scielo.brresearchgate.netscielo.br.
Biomolecular Interactions: MD simulations are also applied to study the interactions of carbolactone-containing molecules with biological targets or within complex biological environments, providing insights into binding affinities and dynamic behavior scispace.commpg.de.
Table 2: Example Interaction Energies from Polycaprolactone (B3415563) (PCL) Simulations
| System Studied | Interaction Energy (kcal/mol) | Computational Method (Example) | Reference |
| PCL oligomer - ZnO | -50.1 | COMPASS force field, MD | scielo.br |
| PCL oligomer - CuO | -76.3 | COMPASS force field, MD | scielo.br |
| PCL oligomer - Fe₂O₃ | -111.9 | COMPASS force field, MD | scielo.br |
| PCL oligomer - NiO | -70.5 | COMPASS force field, MD | scielo.br |
| PCL oligomer - SiO₂ | -41.7 | COMPASS force field, MD | scielo.br |
| PCL – Silica Nanoparticle (PEGylated) | Increased affinity | MD | rsc.org |
Note: Interaction energies are approximate and depend on the specific simulation setup and force field.
Carbolactone Derivatives in Materials Science and Polymer Chemistry Applications
Synthesis of Advanced Polymeric Materials via Carbolactone Ring-Opening Polymerization
Ring-opening polymerization (ROP) is the cornerstone for creating polymeric materials from carbolactone monomers. This process involves the cleavage of the cyclic ester bond, leading to the formation of linear polymer chains. The versatility of ROP, facilitated by various catalytic systems, allows for precise control over polymer characteristics such as molecular weight, dispersity, and end-group functionality.
Polycaprolactone (B3415563) (PCL) is a prominent example of a biodegradable polyester (B1180765) synthesized via the ROP of ε-caprolactone memphis.edumdpi.comrsc.orgmdpi.com. Its ester linkages are susceptible to hydrolysis, enabling breakdown into non-toxic byproducts that can be assimilated by biological systems brieflands.comsciepublish.com. PCL is characterized by a low melting point (approximately 60 °C) and a low glass transition temperature (around -60 °C), which contribute to its inherent flexibility and toughness memphis.edumdpi.com. These attributes, coupled with its biocompatibility and excellent miscibility with other polymers, make PCL a valuable material for biomedical implants, drug delivery systems, and tissue engineering scaffolds brieflands.comsciepublish.comnih.gov. The degradation rate of PCL can be modulated by controlling its molecular weight and degree of crystallinity memphis.edu.
Table 1: Key Properties of Polycaprolactone (PCL)
| Property | Value | Source |
| Monomer | ε-Caprolactone (CL) | memphis.edumdpi.com |
| Polymerization Method | Ring-Opening Polymerization (ROP) | memphis.edursc.org |
| Molecular Structure | Semi-crystalline polyester | memphis.edumdpi.com |
| Melting Point (Tm) | ~60 °C | memphis.edumdpi.com |
| Glass Transition Temp (Tg) | ~-60 °C | memphis.edumdpi.com |
| Biodegradability | Biodegradable | memphis.edusciepublish.com |
| Mechanical Properties | Flexible, tough, good tensile strength | memphis.edubrieflands.comsciepublish.com |
| Miscibility | Miscible with many polymers | brieflands.comnih.gov |
The synthesis of specialized polymers often involves the use of functionalized carbolactone monomers or the post-polymerization modification of PCL. Monomers like 5-Methacroyloxy-2,6-norbornane carbolactone, when polymerized, yield materials with enhanced thermal stability and mechanical strength, suitable for advanced coatings and adhesives arxiv.orgfrontiersin.orginnospk.com. The incorporation of functional groups such as hydroxyl, carboxyl, or amino groups into the polymer backbone can improve hydrophilicity, modulate degradation kinetics, and provide sites for further chemical modifications, which is critical for applications in drug delivery and advanced biomaterials researchgate.netrsc.org.
Copolymerization of ε-caprolactone with other cyclic monomers, notably lactides (e.g., L-lactide or D,L-lactide), is a widely adopted strategy to combine desirable properties and fine-tune material performance tandfonline.comrsc.orgnih.govacs.orgthaiscience.infomdpi.com. Block copolymers, such as those formed from PCL and PLA, can synergistically leverage the flexibility of PCL with the rapid biodegradability of PLA tandfonline.comrsc.org. Random copolymers, conversely, offer a more homogeneous distribution of monomer units, influencing properties like mechanical behavior and degradation rates acs.orgthaiscience.infomdpi.com. The precise control over copolymer composition, molecular weight, and sequence distribution, achieved through careful selection of catalysts and monomer ratios, is crucial for tailoring properties like elongation at break, stiffness, and degradation kinetics memphis.edursc.orgsciepublish.commdpi.commdpi.com.
Table 2: Copolymerization of ε-Caprolactone (CL) with L-Lactide (LLA)
| Copolymer Type | Monomer Ratio (LLA:CL) | Key Properties Achieved | Potential Applications | Source |
| Block Copolymer | Varies | Combines PCL flexibility with PLA degradation; tunable mechanical properties | Biomedical implants, drug delivery, tissue engineering | tandfonline.comrsc.org |
| Random Copolymer | Varies | Improved flexibility, tunable degradation rate, altered mechanical properties | Medical devices, packaging, biodegradable materials | acs.orgthaiscience.info |
| PCL-PEG-PCL | N/A (PEG as macroinitiator) | Tunable mechanical properties (338-705 MPa elastic modulus), controlled degradation | Tissue engineering scaffolds | arxiv.org |
| PCL-PDMS Copolymers | N/A (PDMS as macroinitiator) | Hydrophobic properties, potential for biomedical devices (scaffolds, drug release) | Biomedical devices, tissue engineering, drug delivery | mdpi.com |
Carbolactone-Based Monomers for Supramolecular Assemblies
Carbolactone-based monomers can be engineered to self-assemble into complex supramolecular structures via non-covalent interactions such as hydrogen bonding or host-guest chemistry researchgate.netdiva-portal.orgpsu.eduacs.org. These assemblies facilitate the development of dynamic materials exhibiting unique properties, including self-healing capabilities and controlled release mechanisms. For instance, the integration of ureido-pyrimidinone (UPy) moieties into oligocaprolactones enables the formation of supramolecular polymers through reversible hydrogen bonding, allowing for the creation of materials with adjustable mechanical properties and mild tissue responses, making them suitable for soft tissue engineering scaffolds psu.edu.
Carbolactone Architectures in Responsive Polymeric Systems
The incorporation of specific functional groups into carbolactone-based polymers can render them responsive to external stimuli like pH, temperature, or light. For example, polycaprolactone (PCL) can be modified to create pH-responsive systems, wherein the polymer's structure or solubility changes in response to pH variations. This characteristic is particularly relevant for drug delivery systems, where controlled release can be triggered by the acidic microenvironments found in tumors or inflamed tissues nih.govfrontiersin.orgnih.govrsc.org. Similarly, thermo-responsive PCL derivatives can be synthesized, exhibiting altered behavior in response to temperature fluctuations rsc.org. These responsive polymers are crucial for developing "smart" materials for targeted drug delivery, diagnostics, and advanced actuators.
Engineering of Carbolactone-Derived Materials with Tailored Properties
The precise engineering of carbolactone-derived materials allows for the fine-tuning of their mechanical, thermal, and degradation properties to meet specific application demands. This is achieved through several strategies:
Control of Molecular Weight and Crystallinity : The molecular weight and degree of crystallinity, which are influenced by polymerization conditions, directly impact PCL's mechanical strength, flexibility, and degradation rate brieflands.comnih.gov.
Copolymerization : As previously noted, copolymerizing CL with monomers like lactides enables a broad spectrum of property modulation tandfonline.comrsc.orgacs.orgthaiscience.infomdpi.com. For instance, blending PCL with PLA can enhance stiffness and strength while maintaining ductility mdpi.com.
Nanocomposite Formation : The incorporation of nanofillers, such as graphene or titanium dioxide (TiO2) nanoparticles, into PCL matrices can significantly improve mechanical properties (e.g., tensile strength) and thermal stability scielo.brmdpi.comnih.gov. For example, the inclusion of graphene oxide can elevate the onset degradation temperature of PCL by up to 18% scielo.br.
These engineering approaches facilitate the creation of materials with precisely tailored characteristics, ranging from high-strength composites to highly flexible scaffolds for tissue engineering.
Compound List:
ε-Caprolactone (CL)
Polycaprolactone (PCL)
L-Lactide (LLA)
Polylactic Acid (PLA)
5-Methacroyloxy-2,6-norbornane carbolactone
Poly(ethylene glycol)-naringenin (PEG-Nar)
Polydimethylsiloxane (PDMS)
Ureido-pyrimidinone (UPy)
Biosynthetic Pathways and Natural Product Origins of Carbolactone Structures
Isolation and Characterization of Natural Carbolactones
The discovery and structural elucidation of natural carbolactones rely on a combination of meticulous extraction and purification techniques coupled with advanced spectroscopic analysis. The phenalinolactones A-D serve as a case in point, having been isolated from the fermentation broth of Streptomyces sp. Tü 6071, a bacterium originally sourced from a soil sample in Ghana. nih.govgoettingen-research-online.de
The isolation process for these compounds typically involves several key steps. goettingen-research-online.de Initially, the culture filtrate is subjected to solvent extraction, for example, with ethyl acetate (B1210297), to separate the desired metabolites from the aqueous medium. This crude extract then undergoes a series of chromatographic separations to purify the individual compounds. Techniques such as column chromatography using diol-modified silica (B1680970) gel and size-exclusion chromatography on Sephadex LH-20 are employed for initial fractionation. goettingen-research-online.de The final purification is often achieved through preparative reverse-phase high-performance liquid chromatography (RP-HPLC). goettingen-research-online.de
Once isolated, the structural characterization of these complex molecules is a significant undertaking. A suite of spectroscopic and spectrometric methods is essential to determine their intricate three-dimensional structures. Detailed Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, is used to piece together the carbon skeleton and the relative stereochemistry of the molecule. Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compounds. nih.gov
The phenalinolactones, for instance, were found to possess a unique combination of a diterpenoid tricycle, a 2,3,6-trideoxysugar, a pyrrole-carboxylic acid, and an unusually oxidized unsaturated γ-lactone. nih.gov The main compound, phenalinolactone A, was produced at a concentration of approximately 60 mg per liter of culture. goettingen-research-online.de
Table 1: Isolation and Characterization of Phenalinolactones
| Compound | Producing Organism | Natural Source | Key Isolation Techniques | Spectroscopic Methods for Characterization |
|---|---|---|---|---|
| Phenalinolactones A-D | Streptomyces sp. Tü 6071 | Soil sample from Cape Coast, Ghana | Ethyl acetate extraction, Diol-modified silica gel chromatography, Sephadex LH-20, Preparative RP-HPLC | NMR (1D and 2D), Mass Spectrometry |
Enzymatic Mechanisms in Natural Carbolactone Formation
The biosynthesis of carbolactones, such as the phenalinolactones, is a complex process orchestrated by a series of specialized enzymes. The genetic blueprint for this enzymatic machinery is encoded in a biosynthetic gene cluster (BGC). nih.gov In the case of phenalinolactones, this cluster, designated as the 'pla' BGC from Streptomyces sp. Tü 6071, contains genes for a variety of enzymes that meticulously construct the final natural product. nih.gov
The formation of the core diterpenoid structure of phenalinolactones is a multi-step process involving a sequential series of enzymatic reactions: prenylation, epoxidation, and cyclization. nih.govrsc.org This sequence was elucidated through heterologous expression of the core genes, which demonstrated that the UbiA prenyltransferase, PlaT3, initiates the process by acting on geranylgeranyl diphosphate (B83284) (GGPP). rsc.org This is followed by epoxidation catalyzed by the flavin-dependent monooxygenase, PlaT1, and subsequent cyclization by the type II terpene cyclase, PlaT2. rsc.org This biosynthetic strategy, where cyclization occurs after prenylation, is noted to be more common in fungal meroterpenoid biosynthesis. rsc.org
Further modifications to the carbolactone scaffold are carried out by a suite of tailoring enzymes. Gene inactivation studies have identified several key players in the late-stage biosynthesis of phenalinolactones. nih.gov These include:
Oxygenases: Three oxygenase genes, plaO2, plaO3, and plaO5, are involved in oxidative modifications. PlaO5, a cytochrome P450-dependent monooxygenase, is responsible for the 1-C-hydroxylation of phenalinolactone D. nih.gov
Dehydrogenases: Two dehydrogenase genes, plaU and plaZ, also play a role in the biosynthetic pathway. nih.gov
Acetyltransferase: A putative acetyltransferase encoded by the plaV gene is also part of the BGC. nih.gov
A crucial step in the formation of the characteristic γ-lactone ring is catalyzed by PlaO1, an Fe(II)/α-ketoglutarate-dependent dioxygenase. nih.gov The inactivation of these various tailoring enzymes has led to the production of novel phenalinolactone derivatives, providing insights into their specific functions. nih.gov
Table 2: Key Enzymes in Phenalinolactone Biosynthesis
| Enzyme | Gene | Enzyme Class | Proposed Function |
|---|---|---|---|
| PlaT3 | plaT3 | UbiA prenyltransferase | Prenylation of GGPP (first step) |
| PlaT1 | plaT1 | Flavin-dependent monooxygenase | Epoxidation |
| PlaT2 | plaT2 | Type II terpene cyclase | Cyclization |
| PlaO1 | plaO1 | Fe(II)/α-ketoglutarate-dependent dioxygenase | γ-butyrolactone formation |
| PlaO5 | plaO5 | Cytochrome P450-dependent monooxygenase | 1-C-hydroxylation of phenalinolactone D |
| PlaO2, PlaO3 | plaO2, plaO3 | Oxygenases | Oxidative modifications |
| PlaU, PlaZ | plaU, plaZ | Dehydrogenases | Tailoring reactions |
| PlaV | plaV | Acetyltransferase | Putative tailoring reactions |
Precursor Incorporation Studies in Carbolactone Biosynthesis
Understanding the fundamental building blocks of complex natural products is a cornerstone of biosynthesis research. Precursor incorporation studies, often utilizing isotopically labeled compounds, are a powerful tool to trace the metabolic origins of different parts of a molecule. In the study of carbolactone biosynthesis, such experiments have been instrumental in elucidating the origins of the carbon atoms that form the intricate molecular framework.
For the phenalinolactones, stable isotope feeding experiments have provided crucial insights into the formation of the γ-butyrolactone moiety. nih.gov By supplying the producing organism with precursors enriched with stable isotopes (e.g., ¹³C), researchers can track the incorporation of these labeled atoms into the final product. The pattern of isotope incorporation, as determined by techniques like mass spectrometry and NMR, reveals the biosynthetic precursors of specific structural units. nih.gov
While the detailed results of the stable isotope feeding experiments for the phenalinolactone γ-butyrolactone moiety are noted in the literature, the specific precursors identified through these studies are not elaborated upon in the provided search results. However, the mention of this experimental approach underscores its importance in deciphering the biosynthetic puzzle of these complex molecules. nih.gov
Chemo-Enzymatic Synthesis Inspired by Natural Carbolactone Pathways
The elucidation of natural biosynthetic pathways provides a blueprint for the development of novel and efficient synthetic strategies. Chemo-enzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, is a powerful approach that draws inspiration from nature's synthetic logic. nih.gov
While specific examples of chemo-enzymatic synthesis directly targeting phenalinolactones or closely related carbolactones are not detailed in the provided search results, the principles of this approach are well-established and can be applied to this class of compounds. The knowledge of the enzymatic cascade in phenalinolactone biosynthesis opens up possibilities for such synthetic endeavors.
For instance, the enzymes identified in the phenalinolactone biosynthetic gene cluster could be harnessed in vitro or in engineered microorganisms to perform specific transformations on synthetic precursors. A potential chemo-enzymatic strategy could involve the chemical synthesis of a simplified diterpenoid core, which could then be subjected to the action of the tailoring enzymes from the 'pla' gene cluster (e.g., PlaO1 for lactone formation, PlaO5 for hydroxylation) to introduce specific functionalities with high regio- and stereoselectivity.
Furthermore, the understanding of the sequential action of PlaT3, PlaT1, and PlaT2 in forming the tricyclic core could inspire the development of a one-pot enzymatic reaction to construct this complex scaffold from simpler, chemically synthesized precursors. nih.govrsc.org The integration of such enzymatic steps into a synthetic route can significantly reduce the number of steps, improve yields, and provide access to novel analogs with potentially interesting biological activities.
Future Directions and Emerging Research Avenues in Carbolactone Chemistry
Development of Novel Synthetic Methodologies for Unprecedented Carbolactone Architectures
The synthesis of carbolactones, particularly those with complex stereochemistry and fused or spirocyclic ring systems, remains a significant challenge that inspires creativity in synthetic organic chemistry. Future research is focused on moving beyond traditional methods to develop more efficient, selective, and versatile strategies for constructing previously inaccessible molecular frameworks.
Key research thrusts include the application of N-heterocyclic carbene (NHC) organocatalysis to expedite the asymmetric synthesis of complex, biologically active molecules. northwestern.edu This approach has shown promise in constructing hydrindane cores with high enantioselectivity. northwestern.edu Another promising area is the use of advanced transition-metal-catalyzed reactions. For instance, photocatalytic methods using catalysts like Ru(bpy)3Cl2 offer mild conditions for γ-lactone synthesis, while gold-catalyzed tandem cycloisomerization/oxidation of homopropargyl alcohols provides another distinct and powerful route. organic-chemistry.org Furthermore, ring-closing alkyne metathesis (RCAM) is being employed for the macrocyclization of complex esters, demonstrating high tolerance for other functional groups and enabling the synthesis of large-ring carbolactones. mdpi.com These methodologies are critical for accessing structurally diverse lactones, including spiro, fused, and bridged systems, which are of significant interest for drug discovery and materials science. organic-chemistry.org
| Methodology | Catalyst/Reagent Type | Key Advantage(s) | Example Application |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) Catalysis | Organocatalyst | High enantioselectivity, expedites asymmetric synthesis | Construction of bakkenolide hydrindane core northwestern.edu |
| Photocatalysis | Ruthenium complexes (e.g., Ru(bpy)3Cl2) | Mild reaction conditions, high reproducibility | General synthesis of γ-lactones organic-chemistry.org |
| Tandem Cycloisomerization/Oxidation | Gold complexes | Distinct mechanistic pathway, high efficiency | Synthesis of γ-lactones from homopropargyl alcohols organic-chemistry.org |
| Ring-Closing Alkyne Metathesis (RCAM) | Molybdenum complexes | Formation of macrocycles, high functional group tolerance | Synthesis of 1,15-macrolactones mdpi.com |
| Domino Friedel–Crafts Acylation/Annulation | Brønsted Acid | Chemoselective dual C-C bond formation, access to fused systems | Synthesis of fused tricyclic ketones acs.org |
Integration of Machine Learning and AI in Carbolactone Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery of natural products and the design of novel molecules. nih.govcas.org In carbolactone chemistry, these computational tools are being integrated to accelerate nearly every phase of the research and development pipeline, from identifying potential new structures to planning their synthesis.
Beyond discovery, generative AI models are enabling the de novo design of entirely new carbolactone architectures with desired therapeutic properties. astrazeneca.comnih.gov These models can explore vast chemical space to propose novel structures that are optimized for specific biological targets. nih.gov Furthermore, AI is streamlining synthesis planning. Neural network potentials and other ML algorithms can now predict reaction pathways, anticipate stereoselectivity in cyclization reactions, and suggest optimal synthetic routes, reducing the time and cost associated with experimental validation. nih.govarxiv.org
| AI/ML Application Area | Specific Task | Impact on Carbolactone Chemistry |
|---|---|---|
| Genome & Metabolome Mining | Predicting BGC products from DNA; identifying metabolite structures from spectral data. nih.gov | Accelerates discovery of novel, naturally occurring carbolactones. |
| Structure Elucidation | Interpreting NMR and Mass Spectrometry data to predict molecular structures. dypvp.edu.in | Reduces time and human error in identifying unknown carbolactones. |
| De Novo Design | Generating novel chemical structures with predicted bioactivity profiles. astrazeneca.com | Creates customized carbolactones for specific therapeutic targets. |
| Synthesis Planning | Predicting reaction outcomes, stereoselectivity, and optimal synthetic routes. arxiv.org | Makes the synthesis of complex carbolactones more efficient and predictable. |
| Property Prediction | Predicting ADMET (absorption, distribution, metabolism, excretion, toxicology) properties. dypvp.edu.in | Prioritizes drug candidates with favorable pharmacokinetic profiles early on. |
Exploration of Carbolactone Reactivity in Heterogeneous Catalysis
While homogeneous catalysis has been a mainstay in carbolactone synthesis, there is a significant and growing research interest in the use of heterogeneous catalysts. These catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer major advantages in terms of catalyst separation, recovery, and recycling, aligning with the principles of green chemistry.
A key area of exploration is the ring-opening polymerization (ROP) of lactones like ε-caprolactone to produce polyesters. Research has demonstrated the successful use of metal complexes immobilized on inert supports, such as poly(styrene) or mesoporous silica (B1680970) (SBA-15), for the ROP of lactones. researchgate.net These heterogeneous systems can achieve high conversions and produce polymers with well-controlled molecular weights and low dispersities, while allowing for simple filtration to recover the catalyst and obtain metal-free polymers. researchgate.net
Another important application is in the synthesis of carbolactone precursors from renewable feedstocks. For example, the selective hydrogenation of lignin-derived monomers like p-cresol to 4-methyl-cyclohexanone (a precursor to methyl-ε-caprolactone) has been effectively carried out using a Pd/γ-Al2O3 catalyst in a continuous three-phase flow reactor. osti.gov This process demonstrates high conversion and selectivity under ambient pressure, showcasing the potential of heterogeneous catalysis to enable the sustainable production of valuable chemical intermediates. osti.gov
Advanced Characterization Techniques for In Situ Carbolactone Reaction Monitoring
Understanding the intricate mechanisms of carbolactone formation and reactivity requires sophisticated analytical tools that can monitor reactions in real time. Emerging research focuses on applying advanced characterization techniques for in situ monitoring, providing dynamic information about reaction kinetics, transient intermediates, and catalytic pathways that cannot be captured by conventional offline analysis.
High-resolution mass spectrometry (HRMS) and in situ Nuclear Magnetic Resonance (NMR) spectroscopy are becoming indispensable tools. organic-chemistry.orgresearchgate.net HRMS has been used to monitor the progress of photocatalytic lactonization reactions, providing detailed mechanistic insights. organic-chemistry.org In situ NMR allows for the direct observation of reactant consumption and product formation, helping to elucidate complex cascade reactions and identify key intermediates without altering the reaction environment. researchgate.net
For reactions occurring on surfaces, such as those involving heterogeneous catalysts or on-surface synthesis, techniques like Scanning Tunneling Microscopy (STM) are providing unprecedented detail. aip.orgaip.org STM can visualize individual molecules and how they interact and assemble on a catalytic surface, offering direct insight into how metal-organic coordination structures guide cyclization pathways. aip.orgaip.org The development of in situ Mössbauer spectroscopy also provides a way to probe the electronic state and coordination environment of single-atom catalysts during the reaction, which is crucial for understanding and optimizing catalytic cycles. mdpi.com
Design of Next-Generation Carbolactone-Based Advanced Materials
Carbolactones, particularly ε-caprolactone, are fundamental building blocks for creating advanced polymers with a wide range of applications, especially in the biomedical field. researchgate.net Future research is centered on designing sophisticated, multifunctional materials by precisely controlling polymer architecture and creating advanced composites.
The inherent properties of poly(ε-caprolactone) (PCL)—such as its biocompatibility, biodegradability, and low melting temperature—make it an attractive base for tunable biomaterials. researchgate.net Researchers are developing next-generation materials by blending PCL with other natural and synthetic polymers to enhance properties like mechanical strength and bioactivity. mdpi.com A significant area of innovation is the creation of functional composites. For instance, multifunctional magnetic PCL mats have been developed for bone tissue engineering. These materials incorporate iron oxide nanoparticles grafted with PCL for good dispersion, along with ascorbic acid to increase osteoblast activity and provide antibacterial properties. nih.gov Such composites are being designed as scaffolds for tissue regeneration and even for the prevention of osteosarcoma. nih.gov These advanced architectures are also being explored for long-term drug release vehicles and shape-memory polymers. researchgate.net
| Material Type | Added Component(s) | Enhanced Property/Function | Potential Application |
|---|---|---|---|
| PCL/Natural Polymer Blend | Gelatin, Collagen, Starch | Improved bioactivity and cell interaction mdpi.com | Tissue engineering scaffolds |
| PCL Magnetic Nanocomposite | PCL-grafted Iron Oxide Nanoparticles (IONs) | Magnetic responsiveness, structural reinforcement | Targeted drug delivery, hyperthermia treatment |
| PCL Multifunctional Mat | ION@PCL particles, Ascorbic Acid | Antibacterial properties, enhanced osteoblast activity nih.gov | Bone tissue regeneration, osteosarcoma prevention nih.gov |
| PCL/Synthetic Polymer Blend | Polyvinyl alcohol (PVA), PLGA | Tunable degradation rate and mechanical strength mdpi.com | Controlled drug release, medical implants |
Sustainable and Circular Economy Approaches in Carbolactone Chemistry
In response to global environmental concerns over plastic waste, a major focus of future carbolactone research is the implementation of sustainable and circular economy principles. This involves a holistic approach to the material lifecycle, from utilizing renewable feedstocks for synthesis to designing polymers for closed-loop recycling.
The production of carbolactone monomers from bio-based sources is a critical first step. Research has demonstrated sustainable synthetic routes to ε-caprolactone from biomass-derived platform molecules like 5-hydroxymethylfurfural, integrating biocatalysis and chemical catalysis. rsc.org This reduces reliance on petrochemical feedstocks.
The most significant emerging trend is the design of polylactones for chemical recyclability. Aliphatic polyesters prepared by the ring-opening polymerization of lactones show great potential for closed-loop life cycles. acs.org Advanced catalytic systems are being developed that not only polymerize lactones but can also efficiently depolymerize the resulting polyesters back to their constituent monomers at the end of their service life. acs.orgresearchgate.net This process, known as chemical recycling, allows the monomer to be recovered and used to produce new, virgin-quality polymer, breaking the traditional linear "take-make-dispose" model and creating a truly circular plastics economy. acs.orgfraunhofer.de Blends of polylactones, such as polylactic acid (PLA) and PCL, are also being developed as strong, biodegradable, and environmentally friendly alternatives to single-use commodity plastics derived from fossil fuels. nih.govmdpi.com
Q & A
Q. What methodologies are recommended for determining the purity and structural identity of Carbolactona in experimental settings?
- Methodological Answer : Purity assessment requires a combination of analytical techniques. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) are standard. Compare spectral data with literature values for known lactones to validate identity. Purity is quantified via HPLC with a UV detector (≥95% purity threshold for research-grade compounds). For novel derivatives, elemental analysis (C, H, O) and mass spectrometry (MS) are critical. Document all conditions (e.g., solvent, temperature) to ensure reproducibility .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : this compound is classified as non-flammable and non-toxic under standard conditions (NFPA/HMIS rating: 0). However, adhere to general lab safety: use gloves, goggles, and lab coats. Avoid inhalation of powdered forms (use fume hoods). Dispose of waste via incineration or approved chemical disposal facilities. Prevent environmental contamination by avoiding bulk release into water systems (water hazard level: 1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from variability in experimental design, such as differences in cell lines, dosage, or solvent systems. Conduct a systematic review of methodologies using tools like PRISMA. Replicate key studies under controlled conditions, standardizing variables (e.g., pH, temperature). Use meta-analysis to identify trends or outliers. Evaluate statistical power and sample sizes in original studies to assess reliability .
Q. What strategies are effective for integrating this compound into multi-step synthetic pathways while minimizing side reactions?
- Methodological Answer : Optimize reaction conditions using design of experiments (DoE) frameworks. Test protecting groups (e.g., silyl ethers) to shield reactive sites during synthesis. Monitor intermediates via thin-layer chromatography (TLC) or LC-MS. For stereochemical control, employ chiral catalysts or enzymatic methods. Cross-reference kinetic data from similar lactone systems to predict side-reaction thresholds .
Q. How should researchers design mechanistic studies to elucidate this compound’s mode of action in biological systems?
- Methodological Answer : Use orthogonal assays (e.g., fluorescence-based binding studies, CRISPR-Cas9 gene editing) to validate targets. Combine in vitro (e.g., enzyme inhibition assays) and in silico approaches (molecular docking with AutoDock Vina). For in vivo models, select species with homologous metabolic pathways. Include negative controls (e.g., structurally related but inactive lactones) to isolate specific effects. Pre-register hypotheses to reduce bias .
Q. What are best practices for validating this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR). Compare results with Arrhenius equation predictions. For long-term storage, test lyophilized forms in inert atmospheres (argon). Document batch-specific variability in stability profiles .
Methodological Frameworks
Q. How to structure a research proposal investigating this compound’s novel applications?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Define objectives using PICO (Population: target organisms/cells; Intervention: this compound dosage; Comparison: controls; Outcomes: efficacy metrics). Include milestones for synthesis, in vitro screening, and in vivo validation. Address ethical compliance (e.g., IACUC approval for animal studies) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. For multi-variable datasets, apply ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) to contextualize biological significance .
Data Reproducibility & Reporting
Q. How to ensure reproducibility of this compound-related experiments in peer-reviewed publications?
- Methodological Answer : Detail all experimental parameters: solvent purity, equipment models (e.g., Bruker NMR spectrometers), and software versions. Deposit raw data in repositories like Zenodo or Figshare. Use the ARRIVE guidelines for in vivo studies. Include negative results and failed experiments in supplementary materials to aid troubleshooting .
Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
Prioritize analogs with modifications at reactive sites (e.g., ester groups, ring size). Use cheminformatics tools (RDKit, Schrodinger Suite) to calculate physicochemical properties (logP, polar surface area). Validate synthetic feasibility via retrosynthetic analysis. Cross-reference bioactivity databases (ChEMBL, PubChem) to avoid redundant targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
